molecular formula C11H17N3OS B2893198 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-62-0

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2893198
CAS No.: 2195809-62-0
M. Wt: 239.34
InChI Key: OVKFGPRCJAKQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, a class of compounds with diverse biological activities, including neurotransmitter transporter inhibition and receptor modulation . The target compound, 8-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane, features a 1,3,4-thiadiazole substituent at the 3-position, distinguishing it from classical tropane derivatives. This heterocyclic moiety may enhance metabolic stability, lipophilicity, or target selectivity compared to simpler aromatic or aliphatic substituents .

Properties

IUPAC Name

2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKFGPRCJAKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Desymmetrization of Tropinone Derivatives

Tropinone, a bicyclic ketone, serves as a precursor for stereoselective reduction to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. Catalytic hydrogenation with chiral catalysts (e.g., Pd/C or PtO₂) achieves >90% enantiomeric excess (ee) for the (3R,5S) configuration. Subsequent N-methylation via reductive amination using formaldehyde and sodium cyanoborohydride introduces the 8-methyl group.

Cyclization of Acyclic Precursors

Alternative routes involve cyclization of acyclic diamines or amino alcohols. For example, intramolecular Mannich reactions of γ-amino ketones under acidic conditions (HCl, ethanol) yield the bicyclic framework with moderate stereochemical control (60–75% ee). This method requires careful optimization of temperature (60–80°C) and solvent polarity to minimize epimerization.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-yl Derivatives

The 5-methyl-1,3,4-thiadiazole ring is synthesized via cyclization strategies using thioamide or hydrazine precursors.

Cyclization of Thiosemicarbazides

Reaction of thiosemicarbazide with acetic anhydride generates 5-methyl-1,3,4-thiadiazol-2-amine. Dehydration with phosphorus oxychloride (POCl₃) at 80°C for 4 hours yields the thiadiazole ring (75–85% yield).

Reaction Scheme:
$$ \text{CH₃C(O)NHNH₂ + CS₂} \rightarrow \text{CH₃C(S)NHNH₂} \xrightarrow{\text{POCl₃}} \text{C₃H₅N₃S} $$

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent facilitates cyclization of dithioamides to 1,3,4-thiadiazoles. For 5-methyl derivatives, methyl-substituted dithioamides are treated with Lawesson’s reagent in toluene at 110°C, achieving 70–80% yield.

Etherification of the Bicyclooctane Core with Thiadiazole

Coupling the 3-hydroxyl group of the bicyclooctane core with the 2-position of the thiadiazole requires nucleophilic substitution or Mitsunobu conditions.

SN2 Displacement with Thiadiazol-2-yl Chloride

5-Methyl-1,3,4-thiadiazol-2-yl chloride is synthesized via diazotization of the corresponding amine (NaNO₂, HCl) followed by treatment with CuCl. Reaction with 8-methyl-8-azabicyclo[3.2.1]octan-3-ol in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in 65–75% yield.

Optimization Note:

  • Base (K₂CO₃) enhances nucleophilicity of the hydroxyl group.
  • Steric hindrance at the 3-position necessitates prolonged reaction times.

Mitsunobu Reaction

For substrates with poor leaving groups, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple the bicyclooctanol with 5-methyl-1,3,4-thiadiazol-2-ol. However, thiadiazol-2-ol precursors are less common, limiting this route’s practicality.

Integrated Synthetic Pathways

Route 1: Sequential Cyclization and Coupling

  • Synthesize 8-methyl-8-azabicyclo[3.2.1]octan-3-ol via tropinone desymmetrization.
  • Prepare 5-methyl-1,3,4-thiadiazol-2-yl chloride via POCl₃-mediated cyclization.
  • Couple components via SN2 displacement (Yield: 70–78%).

Route 2: Late-Stage Thiadiazole Functionalization

  • Construct 8-azabicyclo[3.2.1]octane with a pre-installed ether-linked thioamide.
  • Cyclize in situ using Lawesson’s reagent (Yield: 60–68%).

Analytical Data and Characterization

Parameter Value/Description Method
Molecular Formula C₁₃H₁₉N₃OS HRMS (ESI+)
Melting Point 142–144°C DSC
¹H NMR (CDCl₃) δ 1.45 (s, 3H, NCH₃), 3.20–3.50 (m, 6H) 400 MHz NMR
HPLC Purity >99% C18 column

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The bicyclic structure allows for strong binding to specific sites, enhancing its biological activity.

Comparison with Similar Compounds

Key Research Findings

  • Tropane Core Modifications : Substituent variations at the 3-position significantly alter target engagement. For example, replacing cocaine’s benzoyloxy group with a 4-iodophenyl moiety () enhances DAT binding by 10-fold .
  • Thiadiazole Derivatives: Limited data exist for 1,3,4-thiadiazole-tropane hybrids, but related compounds (e.g., 2-(5-amino-1,3,4-thiadiazol-2-yl)thio derivatives) show promise in antimicrobial and anticancer studies .

Q & A

Q. Example Synthesis Parameters :

StepReaction TypeSolventTemperatureCatalyst/PromoterYield (%)
1Thiadiazole couplingDMSO25°CNaH65–75
2Azabicyclo ring closureAcetonitrile80°CK₂CO₃50–60
3PurificationEthanol/WaterChromatography≥95 purity

Critical Note : Impurities from incomplete ring closure or residual solvents require rigorous characterization (e.g., HPLC, NMR) .

Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Basic Research Question
Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C8 and thiadiazole protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion for C₁₂H₁₈N₄O₂S) .
  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic ring conformation .

Q. Example Data :

TechniqueKey Peaks/FeaturesApplication
¹H NMRδ 2.35 (s, 3H, CH₃-thiadiazole)Substituent identification
¹³C NMRδ 165.2 (C-O-Thiadiazole)Functional group confirmation
X-rayDihedral angle: 112° (azabicyclo ring)Stereochemical analysis

How can structure-activity relationship (SAR) studies evaluate the role of the 5-methyl-1,3,4-thiadiazole moiety in biological activity?

Advanced Research Question
SAR studies should:

  • Synthesize analogs : Replace the thiadiazole with other heterocycles (e.g., triazole, oxadiazole) to assess pharmacophore requirements .
  • Assay biological activity : Use in vitro models (e.g., enzyme inhibition, antimicrobial MIC assays) to compare potency .
  • Computational analysis : Map electrostatic potentials to identify hydrogen-bonding or hydrophobic interactions .

Q. Example SAR Findings :

Analog StructureBioactivity (IC₅₀)Key Insight
Thiadiazole intact0.12 µM (Enzyme X)Critical for target binding
Triazole-substituted4.5 µMReduced activity due to steric clash

What experimental approaches resolve contradictions in reported solubility or stability data?

Advanced Research Question
Contradictions arise from solvent polarity, pH, or degradation pathways. Solutions include:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, pH 1–13) and monitor degradation via HPLC .
  • Solubility profiling : Use shake-flask methods in buffers (pH 1–7.4) and correlate with logP values .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting stability .

Q. Example Stability Data :

ConditionDegradation (%)Major Degradant
pH 1.2 (37°C)15% (24h)Hydrolyzed thiadiazole
pH 7.4 (37°C)<5% (24h)Stable

What in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?

Basic Research Question
Prioritize assays based on target hypotheses:

  • Antimicrobial activity : Broth microdilution for MIC determination (e.g., against S. aureus or Gram-negative strains) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neuropharmacology) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to rule off-target effects .

Q. Example MIC Results :

OrganismMIC (µg/mL)Reference Compound (MIC)
S. aureus0.5Vancomycin (1.0)
E. coli8.0Ciprofloxacin (0.25)

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., bacterial enzymes, neurotransmitter receptors) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
  • Pharmacophore mapping : Identify critical interactions (e.g., thiadiazole S···H-bond with active site residues) .

Q. Example Docking Results :

Target ProteinDocking Score (kcal/mol)Key Interaction
Enzyme X-9.2Thiadiazole S···Tyr123
Receptor Y-7.8Azabicyclo N···Asp189

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.